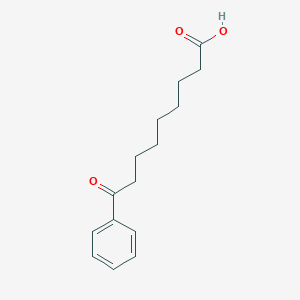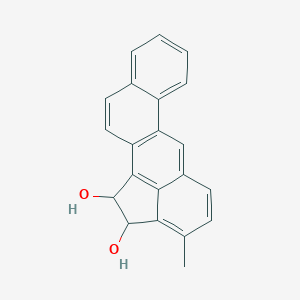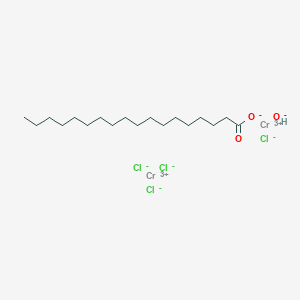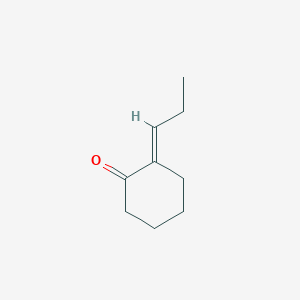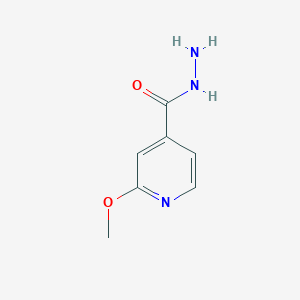![molecular formula C9H18N2O B099766 3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- CAS No. 17740-50-0](/img/structure/B99766.png)
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMXAA and has been studied extensively for its potential use in cancer treatment. DMXAA is a synthetic compound that was first synthesized in the 1990s and has since been studied for its anti-tumor effects.
作用機序
The mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. DMXAA has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
生化学的および生理学的効果
DMXAA has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can lead to the death of cancer cells.
実験室実験の利点と制限
DMXAA has a number of advantages for use in lab experiments. This compound is highly stable and can be easily synthesized in large quantities. DMXAA has also been shown to be highly effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to the use of DMXAA in lab experiments. This compound has been shown to be highly toxic at high doses, which can make it difficult to study in vivo. Additionally, the mechanism of action of DMXAA is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on DMXAA. One potential direction is the development of new synthesis methods that can produce DMXAA in higher yields or with greater purity. Another potential direction is the study of the mechanism of action of DMXAA in greater detail, which could lead to the development of new cancer treatments. Additionally, the use of DMXAA in combination with other cancer treatments, such as immunotherapy, could be explored further to determine its potential efficacy.
合成法
The synthesis of DMXAA involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-one with ethylene glycol in the presence of sodium hydroxide. The resulting compound is then reduced using sodium borohydride to produce DMXAA. This synthesis method has been studied extensively and has been found to be highly effective in producing DMXAA in high yields.
科学的研究の応用
DMXAA has been studied extensively for its potential use in cancer treatment. This compound has been found to have potent anti-tumor effects and has been shown to induce tumor necrosis in a variety of cancer cell lines. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
CAS番号 |
17740-50-0 |
|---|---|
製品名 |
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- |
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-3-9(10)7-11(6-8)4-5-12/h8-9,12H,2-7H2,1H3 |
InChIキー |
CQDICPVHFMTUNE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(C2)CCO |
正規SMILES |
CN1C2CCC1CN(C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



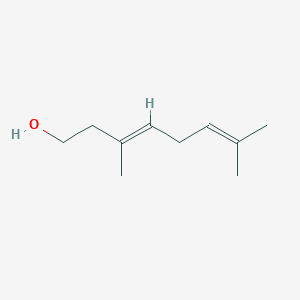
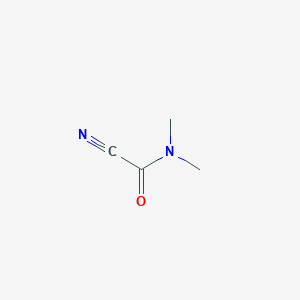
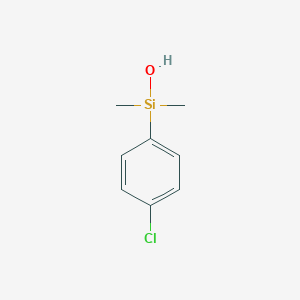
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)


